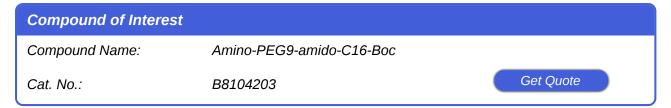


Technical Guide: Amino-PEG9-amido-C16-Boc for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Amino-PEG9-amido-C16-Boc**, a bifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Identification

Amino-PEG9-amido-C16-Boc is a heterobifunctional chemical linker composed of a terminal amine group, a nine-unit polyethylene glycol (PEG9) chain, an amide-linked 16-carbon alkyl chain (C16), and a tert-butyloxycarbonyl (Boc) protected amine. This structure provides a hydrophilic PEG spacer to improve aqueous solubility and a hydrophobic alkyl chain, offering a specific length and conformational flexibility for optimizing the assembly of ternary complexes in PROTACs.

While a specific CAS (Chemical Abstracts Service) number for this exact molecule is not widely indexed, it is available through several specialized chemical suppliers. Researchers should refer to the supplier-specific catalog numbers for procurement.

Physicochemical and Supplier Data

The following tables summarize the available quantitative data and supplier information for **Amino-PEG9-amido-C16-Boc**.



Property	Data	
Molecular Formula	C41H82N2O12	
Molecular Weight	795.1 g/mol	
Appearance	Varies (Typically a solid or viscous oil)	
Solubility	Soluble in DMSO, DMF	
Storage Conditions	Store at -20°C, protect from light and moisture	

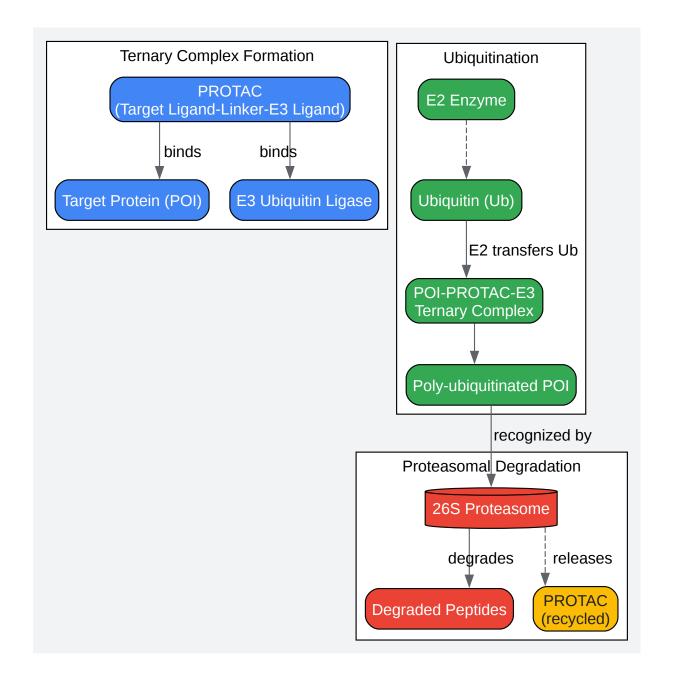
Supplier	Product Number	Purity	Notes
MedChemExpress	HY-W111005	>98%	Describes the compound as a PEG-based PROTAC linker. [1]
TargetMol	T17442	>98%	Characterized as a connector for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2]
Ambeed	A394339	>95%	Provides access to analytical documents such as NMR, HPLC, and LC-MS upon request.[3]

Role in PROTAC Synthesis and Mechanism of Action

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component, such as **Amino-PEG9-amido-C16-Boc**, is a critical determinant of a PROTAC's efficacy.



The diagram below illustrates the general mechanism of action for a PROTAC synthesized using this type of linker.



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Figure 1: General PROTAC Mechanism of Action.



Experimental Protocols

A detailed experimental protocol for the synthesis of a specific PROTAC will depend on the nature of the target protein ligand and the E3 ligase ligand. However, a generalized workflow for utilizing **Amino-PEG9-amido-C16-Boc** is provided below.

General Protocol: Synthesis of a PROTAC via Amide Coupling

This protocol assumes the target protein ligand has a carboxylic acid moiety available for coupling.

- 1. Boc Deprotection of the Linker:
- Dissolve Amino-PEG9-amido-C16-Boc in a suitable solvent (e.g., dichloromethane, DCM).
- Add an excess of trifluoroacetic acid (TFA) (e.g., 20-30% v/v).
- Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
- Remove the solvent and TFA under reduced pressure to yield the deprotected amine-linker as a TFA salt.
- 2. Amide Coupling Reaction:
- Dissolve the target protein ligand (with a free carboxylic acid) in an anhydrous aprotic solvent (e.g., DMF).
- Add a coupling agent (e.g., HATU, HBTU) and an organic base (e.g., DIPEA).
- Stir for 10-15 minutes to activate the carboxylic acid.
- Add a solution of the deprotected amine-linker (from Step 1) in DMF.
- Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS.
- 3. Purification:



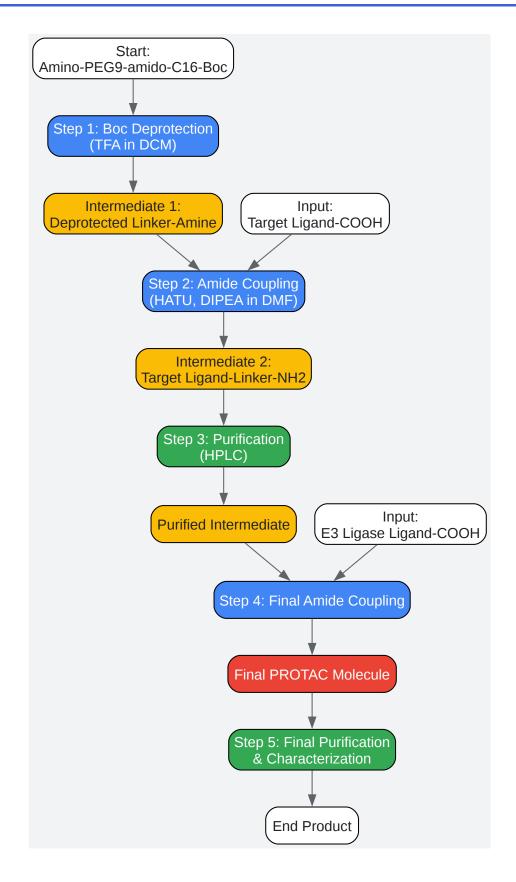




- Upon completion, quench the reaction (e.g., with water) and extract the product with a suitable organic solvent.
- Purify the resulting PROTAC intermediate using flash column chromatography or preparative HPLC.
- 4. Final Conjugation:
- The purified intermediate, which now has a free terminal amine from the other end of the PEG linker, can be similarly coupled to an E3 ligase ligand that possesses an activated carboxylic acid moiety.

The logical workflow for this synthesis is depicted in the diagram below.





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Figure 2: Generalized PROTAC Synthesis Workflow.



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- To cite this document: BenchChem. [Technical Guide: Amino-PEG9-amido-C16-Boc for PROTAC Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8104203#amino-peg9-amido-c16-boc-cas-number-and-supplier]

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